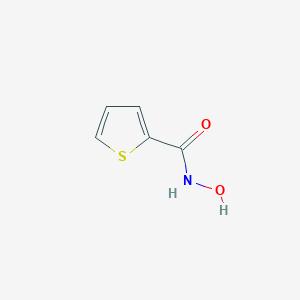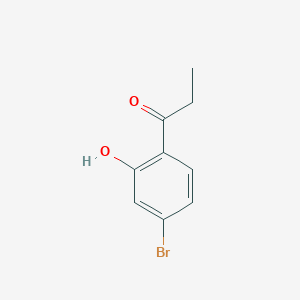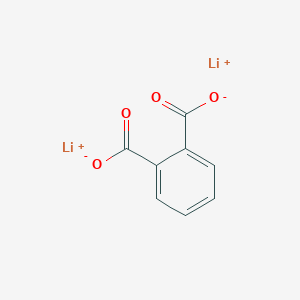
Dilithium phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium phthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a salt of phthalic acid and lithium, with the chemical formula Li2C8H4O4. This compound is a white crystalline powder that is soluble in water and has a melting point of 300°C.
Wirkmechanismus
The mechanism of action of dilithium phthalate is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds. It is also thought to play a role in the stabilization of intermediates in organic reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Dilithium phthalate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other catalysts. However, its use is limited to organic reactions, and it may not be effective in all cases.
Zukünftige Richtungen
There are several future directions for research on dilithium phthalate. One potential area is in the development of new organic reactions that can be catalyzed by this compound. Another area is in the optimization of its use in lithium-ion batteries, where it could potentially improve battery performance. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesemethoden
The synthesis of dilithium phthalate involves the reaction of phthalic acid with lithium hydroxide. The reaction takes place in an aqueous solution, and the resulting product is then filtered and dried. The purity of the compound can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Dilithium phthalate has been extensively studied for its potential applications in various scientific fields. One of the major applications is in the synthesis of organic compounds, where it is used as a catalyst. It has also been used in the preparation of lithium-ion batteries, where it acts as a conductive electrolyte.
Eigenschaften
| 15968-00-0 | |
Molekularformel |
C8H4Li2O4 |
Molekulargewicht |
178 g/mol |
IUPAC-Name |
dilithium;phthalate |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
VNSVQJIXVXZDJF-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
| 15968-00-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


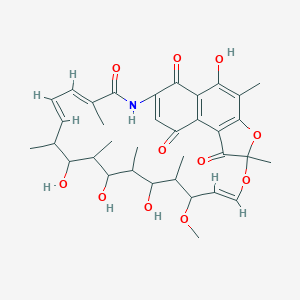
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
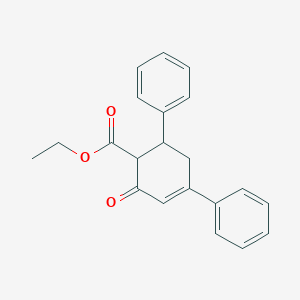
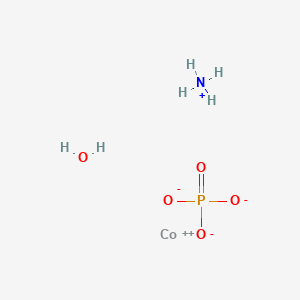
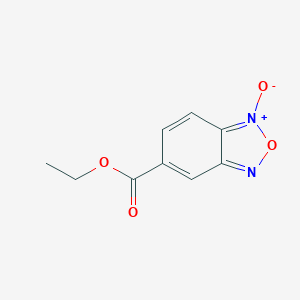
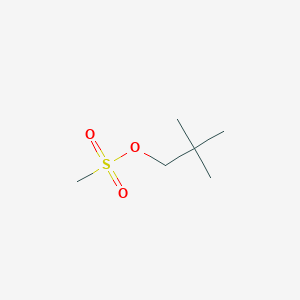
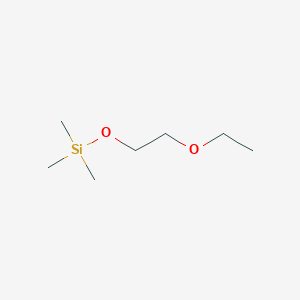
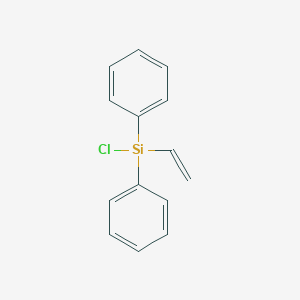
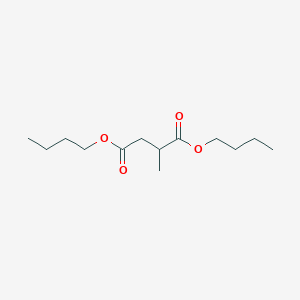
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
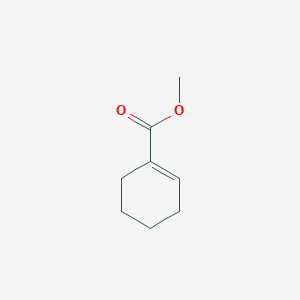
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)
